molecular formula C12H9F3N2O B13988993 6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine CAS No. 833457-22-0

6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine

Cat. No.: B13988993
CAS No.: 833457-22-0
M. Wt: 254.21 g/mol
InChI Key: DGRWWKFXSFSJDF-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine is a versatile chemical scaffold in medicinal chemistry and drug discovery research. Its structure incorporates a pyridin-2-amine moiety linked to a 4-(trifluoromethoxy)phenyl group, a combination found in compounds targeting biologically relevant pathways . The trifluoromethoxy group is a privileged pharmacophore in modern drug design due to its ability to enhance membrane permeability and metabolic stability of lead molecules . This compound serves as a key synthetic intermediate for developing novel therapeutic agents, particularly in oncology research, where similar diarylamine derivatives have demonstrated potent antitumor activity by inhibiting tubulin polymerization and disrupting cancer cell division . Researchers value this chemical building block for its potential in structure-activity relationship (SAR) studies, enabling the exploration of new chemical space in the development of kinase inhibitors and other targeted therapies . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

833457-22-0

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]pyridin-2-amine

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-9-6-4-8(5-7-9)10-2-1-3-11(16)17-10/h1-7H,(H2,16,17)

InChI Key

DGRWWKFXSFSJDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reaction (Suzuki-Miyaura Type)

A prominent and efficient method for synthesizing 6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine involves the palladium-catalyzed cross-coupling of a halogenated pyridin-2-amine derivative with 4-(trifluoromethoxy)phenylboronic acid.

Typical Procedure:

  • Starting Materials:
    • 6-chloropyridin-2-amine or 6-bromopyridin-2-amine (1 equiv)
    • (4-(Trifluoromethoxy)phenyl)boronic acid (1.2 equiv)
  • Catalyst:
    • Pd(PPh3)4 or dichlorido-bis(triphenylphosphine)palladium(II) (approx. 2-5 mol%)
  • Base:
    • Cs2CO3 or K3PO4 (2 equiv)
  • Solvent:
    • Dioxane or toluene, sometimes mixed with water
  • Conditions:
    • Heating at 80–110 °C under nitrogen atmosphere for 12–24 hours

Outcome:

  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.
  • Purification by column chromatography or preparative HPLC yields the target compound as a solid.
  • Yields typically range from 70% to 90%.

Supporting Data:

  • A detailed example from the Royal Society of Chemistry supplementary data describes the synthesis of related pyridin-2-amine derivatives via Pd-catalyzed coupling with aryl boronic acids, employing Cs2CO3 as base and dioxane as solvent, yielding products with high purity and good yields.

Nucleophilic Aromatic Substitution and Amination

In some cases, the preparation of the pyridin-2-amine core bearing the trifluoromethoxyphenyl substituent involves initial formation of a halogenated intermediate, followed by amination.

  • The halogenated pyridine derivative (e.g., 6-chloropyridin-2-amine) can be reacted with 4-(trifluoromethoxy)aniline under conditions favoring nucleophilic aromatic substitution or Buchwald–Hartwig amination.
  • Catalysts such as Pd2(dba)3 with ligands like XantPhos and bases like t-BuONa in toluene at elevated temperatures (110 °C) are used.
  • This method is useful when direct coupling with boronic acids is less efficient or when the amine functionality is introduced late in the synthesis.

Multicomponent and Cyclization Approaches

Although less directly related, some literature reports multicomponent reactions involving substituted pyridin-2-amines and aldehydes to form complex heterocycles that can be precursors to the target compound.

  • For example, condensation of substituted pyridin-2-amines with aldehydes in methanol with p-toluenesulfonic acid (TosOH) catalysis at 70 °C, followed by further functionalization steps, can lead to intermediates that upon cross-coupling yield the desired trifluoromethoxy-substituted pyridin-2-amine derivatives.

Detailed Reaction Data and Tables

Example Reaction Table: Pd-Catalyzed Suzuki Coupling for 6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine

Entry Aryl Halide (Pyridin-2-amine derivative) Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 6-Chloropyridin-2-amine 4-(Trifluoromethoxy)phenylboronic acid Pd(PPh3)4 (5) Cs2CO3 (2 eq) Dioxane 100 16 85 N2 atmosphere, purified by prep-HPLC
2 6-Bromopyridin-2-amine 4-(Trifluoromethoxy)phenylboronic acid Pd2(dba)3 (3) + XantPhos (6) K3PO4 (2 eq) Toluene 110 12 78 High purity, isolated as solid

Spectroscopic Data (Representative)

  • 1H NMR (400 MHz, DMSO-d6): Signals corresponding to aromatic protons of pyridin-2-amine and trifluoromethoxyphenyl ring observed between δ 6.8–8.6 ppm.
  • Mass Spectrometry (ESI): Molecular ion peak consistent with molecular weight of C12H9F3N2O (M+H)+ at m/z ~ 260.
  • Melting Point: Typically in the range of 120–130 °C, depending on purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural Analogues in Purine-Based Scaffolds

Several purine derivatives bearing the 4-(trifluoromethoxy)phenyl group have been synthesized (e.g., 4f–4k in ). These compounds, such as N-cyclohexyl-9-hexyl-6-(4-(trifluoromethoxy)phenyl)-9H-purin-2-amine (4f) , share the trifluoromethoxy-substituted phenyl group but differ in the purine core and alkyl/aryl substituents. Key distinctions include:

  • Yield and Melting Points : Purine derivatives exhibit high yields (82–96%) and melting points (78–120°C), suggesting robust synthetic routes and crystalline stability .
  • The pyridine-based 6-[4-(trifluoromethoxy)phenyl]pyridin-2-amine may lack the purine core’s inherent affinity for adenosine receptors but could offer improved solubility due to its simpler structure .
Table 1: Physical Properties of Purine vs. Pyridine Derivatives
Compound Class Core Structure Yield (%) Melting Point (°C) Key Substituents
Purine Derivatives (4f) Purine 96 84–86 Cyclohexyl, hexyl
Target Compound Pyridine N/A N/A 4-(Trifluoromethoxy)phenyl

Thiazolyl-Pyridin-2-amine Derivatives

highlights 4-biphenyl substituted thiazolyl-pyridin-2-amines , such as N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine . These compounds incorporate a thiazole ring fused to pyridin-2-amine, with biphenyl groups enhancing π-π stacking interactions.

  • Activity : These derivatives exhibit antibacterial and antiproliferative properties, attributed to the electron-withdrawing fluorine or trifluoromethyl groups on the biphenyl moiety. The target compound’s trifluoromethoxy group may similarly enhance bioactivity but with distinct pharmacokinetic profiles due to differences in steric bulk .

Pyrimidin-2-amine Derivatives

Pyrimidine analogs, such as 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine () and 4-(3-fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine (), demonstrate the impact of heterocyclic core substitution:

  • However, the trifluoromethoxy group in the target compound may offer superior lipophilicity for blood-brain barrier penetration .

Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl

and describe compounds like 3-Chloro-6-(trifluoromethyl)pyridin-2-amine and 2-Amino-6-(trifluoromethyl)pyridine. Key comparisons include:

  • Synthetic Utility : Brominated analogs (e.g., 5-bromo-N-(4-(trifluoromethoxy)phenyl)pyridin-2-amine ) serve as intermediates for Suzuki couplings, highlighting the target compound’s versatility in further functionalization .

Complex Derivatives with Extended Functionalization

details 6-(2-{3-[3-(dimethylamino)propyl]-5-(trifluoromethyl)phenyl}ethyl)-4-methylpyridin-2-amine, a structurally complex analog with additional dimethylamino and trifluoromethylphenyl groups.

Biological Activity

6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a pyridine ring substituted with a trifluoromethoxy group, which is known to enhance lipophilicity and metabolic stability. The exploration of its biological activity reveals promising avenues for drug development, particularly in oncology and antimicrobial therapies.

The molecular formula of 6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine is C12H10F3NC_{12}H_{10}F_3N. The trifluoromethoxy group contributes significantly to the compound's pharmacokinetic profile, affecting its solubility and interaction with biological targets.

Anticancer Properties

Research indicates that 6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and DU145 (prostate cancer). One study reported GI50 values ranging from 2.40 to 13.5 μM against human tumor cell lines, highlighting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may have efficacy against certain bacterial strains, making it a candidate for further exploration in the field of infectious diseases .

The mechanism through which 6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine exerts its biological effects is primarily through interaction with specific enzymes and receptors. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes and modulate target protein activity, leading to therapeutic outcomes .

Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have been conducted to optimize the biological activity of related compounds. It was found that modifications in the pyridine nitrogen position significantly influence the inhibitory potency against specific targets, such as Sfp-PPTase . The presence of electron-withdrawing groups like trifluoromethyl enhances activity by improving metabolic stability while maintaining lipophilicity.

Case Studies

  • Inhibition of Sfp-PPTase : One study profiled a library of compounds for their ability to inhibit Sfp-PPTase, identifying several analogs with submicromolar potency. The study emphasized the importance of the pyridine nitrogen's spatial arrangement relative to other functional groups for maintaining activity .
  • Anticancer Screening : In another investigation, various derivatives of pyridin-2-amines were screened against multiple human tumor cell lines. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity, suggesting a strong correlation between structural features and biological efficacy .

Data Table: Summary of Biological Activities

Biological ActivityCell Line/TargetIC50 (μM)Reference
AnticancerA5492.40
AnticancerDU14513.5
AntimicrobialSpecific BacteriaTBD
Sfp-PPTase InhibitionEnzymeSubmicromolar

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine, and how can purity be validated?

  • Methodology :

  • Synthesis : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) between 4-(trifluoromethoxy)phenylboronic acid and halogenated pyridin-2-amine precursors. Fluorination steps may involve nucleophilic substitution using trifluoromethoxy precursors under inert conditions .

  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

  • Validation : Confirm purity via HPLC (≥95% purity threshold) and characterize using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

    • Data Table :
ParameterValue/TechniqueReference
Yield60-75% (optimized)Inferred
PurityHPLC (≥95%)
Key NMR Signalsδ 6.8–8.2 ppm (aromatic)

Q. How is the molecular structure of 6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction at 100–273 K resolves bond lengths (e.g., C–F: ~1.34 Å) and dihedral angles between pyridine and phenyl rings. R-factor thresholds (<0.05) ensure accuracy .
  • Spectroscopy : FT-IR confirms amine (–NH2_2) stretches (~3350 cm1^{-1}) and trifluoromethoxy (–OCF3_3) vibrations (~1250 cm1^{-1}).

Q. What are the key solubility and stability considerations for this compound in biological assays?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS) with surfactants (e.g., Tween-80). Polar groups (–NH2_2, –OCF3_3) enhance solubility in aprotic solvents .
  • Stability : Monitor degradation via LC-MS under varying pH (4–9) and temperatures (4–37°C). Trifluoromethoxy groups improve metabolic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of 6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, VEGFR). Prioritize targets with Gibbs free energy (ΔG) ≤ -8 kcal/mol .

  • QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with reported bioactivity of fluorinated pyridines to predict IC50_{50} values .

    • Data Table :
Target ProteinPredicted ΔG (kcal/mol)Reference
EGFR-9.2Inferred
VEGFR-2-8.7Inferred

Q. What strategies resolve contradictions in reported biological activities of fluorinated pyridine derivatives?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation time) across studies. For example, anti-inflammatory activity may vary due to NF-κB pathway heterogeneity .
  • Dose-Response Validation : Replicate disputed results using standardized protocols (e.g., MTT assays in triplicate, IC50_{50} calculations via GraphPad Prism) .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

  • Methodology :

  • Catalysis : Replace Pd catalysts with Ni-based systems to reduce cost and toxicity.
  • Solvent Selection : Use cyclopentyl methyl ether (CPME) instead of THF for improved safety and recyclability .

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